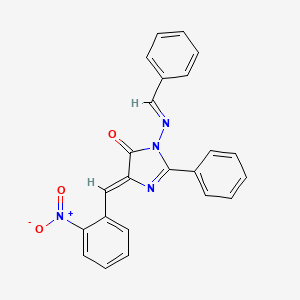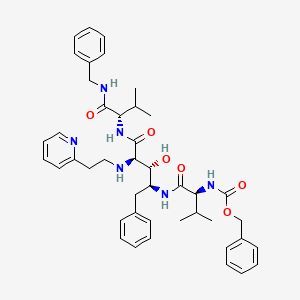
Pantoprazole magnesium dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pantoprazole Magnesium Dihydrate: (UNII-9G7ZX364TY) is a substituted benzimidazole compound that inhibits the secretion of hydrochloric acid in the stomach by specifically blocking the proton pumps of the parietal cells . It is commonly used in the treatment of gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pantoprazole Magnesium Dihydrate is synthesized through a multi-step process involving the reaction of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride under basic conditions to form pantoprazole. This is then reacted with magnesium salts to form the magnesium dihydrate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for yield and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pantoprazole Magnesium Dihydrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Pantoprazole Magnesium Dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating GERD, Zollinger-Ellison syndrome, and other acid-related disorders.
Mécanisme D'action
Pantoprazole Magnesium Dihydrate exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the cysteine residues on the proton pump, leading to prolonged inhibition of acid secretion .
Comparaison Avec Des Composés Similaires
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
Comparison: Pantoprazole Magnesium Dihydrate is unique among proton pump inhibitors due to its specific binding affinity and prolonged duration of action. Unlike some other proton pump inhibitors, pantoprazole has a lower potential for drug-drug interactions and is more stable under acidic conditions, making it a preferred choice for long-term management of acid-related disorders .
Propriétés
Numéro CAS |
471293-63-7 |
|---|---|
Formule moléculaire |
C32H34F4MgN6O10S2+2 |
Poids moléculaire |
827.1 g/mol |
Nom IUPAC |
magnesium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole;dihydrate |
InChI |
InChI=1S/2C16H15F2N3O4S.Mg.2H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;/h2*3-7,15H,8H2,1-2H3,(H,20,21);;2*1H2/q;;+2;; |
Clé InChI |
VJLJCPBPXPRSNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.O.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















